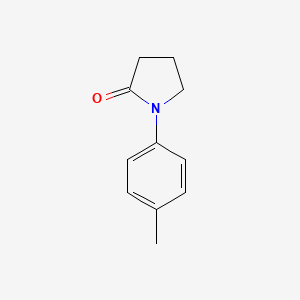

1-(4-Methylphenyl)pyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPHOKOVVUFNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342017 | |

| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3063-79-4 | |

| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 1 4 Methylphenyl Pyrrolidin 2 One

Molecular Modeling and Conformational Analysis

Rudimentary conformational analyses have been performed on structurally similar compounds, such as 1-aryl-2-pyrrolidin-1-yl-pentan-1-one analogues, using tools like Dreiding models. drugs.ie These analyses help in understanding the spatial arrangement of different functional groups and their potential interactions with biological targets. drugs.ie For instance, in these related compounds, the conformation of the pyrrolidine (B122466) ring and the aryl group influences their binding affinity to transporters like the dopamine (B1211576) transporter (DAT). drugs.ie

Quantum-Chemical Calculations (e.g., DFT, B3LYP)

Quantum-chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are powerful tools for investigating the electronic structure and properties of molecules like 1-(4-Methylphenyl)pyrrolidin-2-one. explorationpub.comresearchgate.netresearchgate.net These methods provide a detailed understanding of the molecule's behavior and reactivity. nih.gov

For a related compound, 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one, the ¹³C NMR spectrum showed a signal at 195.74 δ for the α,β-unsaturated carbonyl carbon, and aromatic carbons appeared in the range of 129 to 149.16 δ. mdpi.com The ¹H NMR spectrum of 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE, another related structure, is also available for comparison. chemicalbook.com

Electronic structure analysis through methods like DFT provides insights into the distribution of electrons within the molecule, which governs its reactivity. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a similar chalcone (B49325) derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations revealed that the oxygen atoms and the π-system are regions of high chemical reactivity and are susceptible to electrophilic attack. nih.gov Quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can also be calculated to describe the molecule's chemical behavior. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net These simulations provide a dynamic view of the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structural, dynamical, and thermodynamical properties of the system. mdpi.com

Recent advancements have seen the use of reinforcement learning to enhance the efficiency and control of MD simulations, allowing for a more thorough exploration of the conformational space. arxiv.orgarxiv.org Coarse-graining techniques are also employed to simulate large systems, such as the formation of micelles from copolymers, by reducing the number of degrees of freedom. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses steric and electrostatic fields to build these correlations. nih.govmdpi.com

While specific QSAR or CoMFA studies on this compound were not found, such studies have been conducted on related pyrrolidine derivatives. nih.gov For a series of pyrrolidine derivatives acting as dipeptidyl peptidase IV inhibitors, CoMFA and other QSAR methods were used to identify key structural features influencing their inhibitory potency. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.govimist.ma Successful CoMFA models typically have high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). nih.govnih.gov

Basicity and Nucleophilicity Predictions for Pyrrolidinone Derivatives

The basicity and nucleophilicity of the nitrogen atom in the pyrrolidinone ring are crucial for many of its chemical reactions and biological interactions. The Brønsted basicity (pKaH) of pyrrolidines can be determined experimentally and computationally. researchgate.netacs.org Generally, pyrrolidines exhibit significant basicity, with pKaH values often falling in the range of 16 to 20 in acetonitrile. researchgate.netacs.org

The nucleophilicity of pyrrolidines, which describes their tendency to donate electrons to an electrophile, can be quantified using the Mayr nucleophilicity scale. acs.org The nucleophilicity of these compounds is solvent-dependent and does not always correlate well with their Brønsted basicity. acs.orgresearchgate.net For instance, the nucleophilicity of pyrrolidine decreases in protic solvents like methanol (B129727) due to stronger solvation. researchgate.net Computational methods can be used to predict these properties, providing a valuable tool for understanding and predicting the reactivity of pyrrolidinone derivatives. acs.org

Analysis of Stereoelectronic Effects in Cyclic Amine Systems

A detailed computational and theoretical analysis of the stereoelectronic effects specifically within this compound is not available in the reviewed scientific literature. Stereoelectronic effects in related cyclic amine and amide systems are generally investigated through computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. These studies provide insights into the influence of orbital interactions on molecular conformation and stability.

For N-aryl lactams, a key stereoelectronic interaction is the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (π*C=O). This interaction is fundamental to the properties of the amide bond. The efficiency of this delocalization is dependent on the relative orientation of the interacting orbitals.

Another significant factor in this compound would be the stereoelectronic influence of the p-tolyl group. The electronic nature of the substituent on the aryl ring can affect the electron density on the nitrogen atom and the rotational barrier around the N-Caryl bond. The p-methyl group is an electron-donating group, which would be expected to influence the electronic properties of the entire molecule.

A proper computational study would be required to generate specific data for this compound. Such a study would typically provide data on:

NBO Analysis: Delocalization energies (E(2)) for significant orbital interactions, such as nN → π*C=O and interactions involving the aromatic ring.

Rotational Barriers: The energy profile for rotation around the N-Caryl bond to understand the conformational preferences.

Atomic Charges and Dipole Moment: To understand the charge distribution and polarity of the molecule.

Without such a study, any discussion remains speculative and based on analogies to other compounds. Therefore, no detailed research findings or data tables can be presented for this compound.

Biological Activity and Mechanistic Studies of 1 4 Methylphenyl Pyrrolidin 2 One and Pyrrolidinone Analogs

Neurotransmitter System Modulation

Inhibition of Serotonin (B10506) Transporter (SERT)

Research into the biological activity of 1-(4-methylphenyl)pyrrolidin-2-one and its analogs has revealed specific interactions with monoamine transporters. While many analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), they generally exhibit poor inhibitory activity towards the serotonin transporter (SERT). nih.govdrugs.ie This selectivity for DAT and NET over SERT is a common characteristic of this class of compounds. nih.govdrugs.ienih.gov

A study of various 2-aminopentanophenones, which are structurally related to pyrovalerone, confirmed this trend, showing that these compounds are selective inhibitors of dopamine and norepinephrine transporters with minimal impact on serotonin transport. nih.govdrugs.ienih.gov However, there are exceptions to this general observation. For instance, the 1-naphthyl analog of pyrovalerone has been shown to bind to all three transporters—DAT, NET, and SERT—and inhibit their reuptake mechanisms with nanomolar potency. nih.govdrugs.ie

The enantiomers of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one were resolved, and the (S)-isomer was identified as the more biologically active enantiomer. nih.govdrugs.ienih.gov Further structure-activity relationship (SAR) studies have indicated that modifications to the nitrogen-containing ring can significantly affect transporter binding affinity. For example, increasing the ring size from a five-membered pyrrolidine (B122466) to a six-membered piperidine (B6355638) ring resulted in a substantial decrease in binding potency at all three monoamine transporters. nih.gov

Affinity Studies at Serotonin and Dopamine Receptors

In addition to transporter inhibition, the affinity of these compounds for various serotonin and dopamine receptor subtypes has been investigated. A subset of pyrovalerone analogs was evaluated for their affinity at 5HT₁ₐ, 5HT₁ₑ, 5HT₁C, D₁, D₂, and D₃ receptors and were found to be inactive. nih.govdrugs.ienih.gov This lack of significant affinity for these specific serotonin and dopamine receptors further underscores the selective nature of their interaction with monoamine transporters. nih.govnih.gov

The following table summarizes the affinity data for selected pyrovalerone analogs at various monoamine transporters.

Antimicrobial Activity Studies

The pyrrolidinone scaffold is a core structure in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. researchgate.net Derivatives of pyrrolidin-2-one have been evaluated against various bacterial strains. For instance, some derivatives have shown good antibacterial activity when tested against bacteria such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. rdd.edu.iq

Specifically, 2-pyrrolidone-5-carboxylic acid has been found to inhibit the growth of several spoilage bacteria. rdd.edu.iq Furthermore, certain N-substituted pyrrolidin-2-one derivatives have demonstrated selective inhibition against vancomycin-resistant Enterococcus faecalis. rdd.edu.iq The introduction of different functional groups to the pyrrolidinone ring can significantly influence the antibacterial spectrum and potency. For example, the introduction of a phenol (B47542) fragment or an azo function into certain pyrrolidine-2,5-dione derivatives has been shown to increase their activity against Staphylococcus aureus and Vibrio cholerae strains. scispace.com

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, pose a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.govrsc.org Pyrrolidinone-based compounds have emerged as promising agents for combating biofilm-related infections.

A novel library of pyrrolidine-2,3-diones has demonstrated potent anti-biofilm properties against S. aureus. nih.govrsc.org These compounds were found to be effective at eradicating preformed bacterial biofilms at concentrations close to those that kill planktonic bacteria, as indicated by their low Minimum Biofilm Eradication Concentration (MBEC) to Minimum Inhibitory Concentration (MIC) ratios. nih.govresearchgate.net Specifically, the trans-cyclohexyl dimer of a pyrrolidine-2,3-dione (B1313883) showed very potent antimicrobial activity with single-digit MIC values against methicillin-susceptible S. aureus (MSSA) strains and significant antibiofilm activity. nih.gov

Furthermore, certain pyrrolidine-1-carboxamides containing a benzofuroxan (B160326) moiety have been found to effectively suppress the growth of bacterial biofilms. mdpi.com Some 2,3-pyrrolidinedione analogues displayed significant biofilm inhibition at low concentrations while having only modest planktonic antibacterial potency, suggesting their potential as adjuvants in antibiotic therapies. nih.gov The development of such anti-biofilm agents is a critical area of research, as there are currently no approved single-agent or adjuvant small molecules specifically for treating biofilm-complicated infections. rsc.org

Antineoplastic and Cytotoxic Evaluations

The pyrrolidinone nucleus is a key structural feature in many compounds with significant anticancer activity. frontiersin.org Various derivatives of pyrrolidinone have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

A549 (Human Lung Carcinoma): A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated structure-dependent anticancer activity against A549 cells. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced the anticancer activity, with some derivatives showing higher potency than the standard drug cytarabine. mdpi.comresearchgate.net Additionally, novel spirooxindole pyrrolidine/pyrrolizidine analogs have shown promising cytotoxic effects against A549 cells, with some compounds being non-cytotoxic to non-cancerous cells. rsc.org Certain 1,4-naphthoquinone (B94277) derivatives have also exhibited significant cytotoxicity against the A549 cell line, inducing autophagy. nih.gov

M-Hela and HELA (Cervical Cancer): Pyrrolidines containing a benzofuroxane fragment have shown notable activity against the M-Hela cancer cell line, with some compounds demonstrating activity comparable to the reference drug tamoxifen. mdpi.com These compounds were also found to induce apoptosis in M-Hela cells. mdpi.com A 2-pyrrolidinone-rich fraction from Brassica oleracea var. capitata exhibited in vitro cytotoxicity against HeLa cells, with the anti-proliferative effects mediated through cell cycle arrest in the G0/G1 phase. nih.gov

HCT116 (Colon Carcinoma): Spiro[pyrrolidine-thiazolo-oxindoles] derivatives have been evaluated for their antiproliferative effects against HCT-116 cells, with one analog exhibiting broad activity comparable to or better than cisplatin (B142131). mdpi.com

HEPG2 (Liver Carcinoma): Certain spirooxindole analogues have shown potent activity against the HepG2 cell line, with some being significantly more active than the reference drug. frontiersin.org Additionally, a series of compounds derived from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone exhibited better activity than methotrexate (B535133) against the HepG2 cell line. researchgate.net

MCF7 (Breast Carcinoma): Pyrrolidine derivatives have been investigated for their anticancer activity against the MCF-7 breast cancer cell line. depauw.edu Studies suggest that these compounds can induce apoptosis and disrupt cell movement in MCF-7 cells. depauw.edu A monoorganotin Schiff base compound also showed strong cytotoxicity against MCF-7 cells, triggering apoptosis through DNA fragmentation. nih.gov Furthermore, spiro[pyrrolidine-thiazolo-oxindoles] derivatives have demonstrated superior activity to cisplatin against MCF-7 cells. mdpi.com

The following table summarizes the in vitro anticancer activity of selected pyrrolidinone derivatives against various human cancer cell lines.

Other Pharmacological Investigations

Beyond their anticancer properties, pyrrolidinone derivatives have been investigated for a range of other pharmacological activities.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of pyrrolidinone derivatives. nih.govnih.govnih.govresearchgate.netresearchgate.net These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. researchgate.net

The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.net In one study, a series of polysubstituted 3-hydroxy-3-pyrroline-2-ones were synthesized and tested, with 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) identified as a promising radical scavenger. nih.gov This compound's ability to scavenge hydroxyl radicals was found to be comparable to well-known antioxidants. nih.gov

Another study on novel pyrrolidin-2-one derivatives with adrenolytic properties revealed that some compounds, such as EP-40, exhibited significant antioxidant effects alongside their antiarrhythmic activity. nih.govresearchgate.net This suggests a potential link between the antioxidant and cardiovascular protective properties of these molecules. nih.govresearchgate.net Furthermore, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also demonstrated notable antioxidant activity in the FRAP assay. nih.gov

Neuroprotective Effects

The pyrrolidinone scaffold is a core component of nootropic drugs like piracetam, which are known for their cognitive-enhancing effects. nih.gov This has spurred interest in the neuroprotective potential of other pyrrolidinone analogs. Research suggests that these compounds may offer therapeutic benefits for neurodegenerative conditions like Alzheimer's disease. plos.org

One area of investigation is their ability to inhibit monoamine uptake. For example, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of the dopamine and norepinephrine transporters, with less effect on the serotonin transporter. nih.govdrugs.ienih.gov This selective inhibition of neurotransmitter reuptake is a key mechanism in the treatment of various neurological and psychiatric disorders. nih.govdrugs.ienih.gov

Anti-inflammatory Properties

Pyrrolidinone derivatives have demonstrated significant anti-inflammatory activity in various studies. nih.govnih.govnih.govnih.govmdpi.commdpi.comresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

For instance, a study on newly synthesized pyrrolidine derivatives found that compounds A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively. nih.gov These compounds were evaluated for their interaction with COX-1 and COX-2 enzymes. nih.gov Another study identified N-ethyl-2-pyrrolidinone-substituted flavan-3-ols as having potential anti-inflammatory properties by suppressing the NF-κB signaling pathway in macrophages. nih.gov Similarly, a novel pyrrolidine alkaloid and isoflavone (B191592) from Arisaema franchetianum showed anti-inflammatory activity by inhibiting the NF-κB pathway and reducing nitric oxide release in macrophages and microglia. nih.gov

The 3,4,5-trimethoxyphenyl scaffold, when incorporated into pyrrolidinone derivatives, has also been associated with remarkable anti-inflammatory effects through the inhibition of COX-1, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Analgesic Properties

The analgesic properties of pyrrolidinone derivatives have also been explored, often in conjunction with their anti-inflammatory activity. nih.gov The mechanism of action is believed to be linked to the inhibition of inflammatory pathways.

In a study evaluating new pyrrolidine derivatives, compound A-4 was identified as having the most potent analgesic effect. nih.gov This suggests that specific structural modifications to the pyrrolidinone core can enhance its pain-relieving properties. The natural alkaloid nicotine (B1678760), which contains a pyrrolidine ring, is also known to have mild analgesic effects at low doses. wikipedia.org Furthermore, the historical discovery of the analgesic effect of 1-(β-diethylaminoethyl)-2-benzylbenzimidazole laid the groundwork for the development of the nitazene (B13437292) class of opioids, which are benzimidazole (B57391) derivatives. wikipedia.org

Enantioselectivity in Biological Activity

The stereochemistry of pyrrolidinone derivatives plays a crucial role in their biological activity. Many of these compounds are chiral, meaning they exist as enantiomers (non-superimposable mirror images). mappingignorance.org It is well-established that different enantiomers of a drug can have markedly different pharmacological effects. mappingignorance.org

The synthesis of enantiomerically pure pyrrolidines is a significant area of research, with methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides being employed to achieve high enantioselectivity. mappingignorance.org This allows for the production of specific stereoisomers, which is critical for developing effective and safe therapeutic agents. mappingignorance.orgnih.govresearchgate.netacs.orgmdpi.com

A clear example of enantioselectivity is seen with 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone). nih.govdrugs.ienih.gov When the racemic mixture was resolved, the (S)-enantiomer was found to be the more biologically active form, possessing significantly higher potency as a dopamine transporter inhibitor. nih.govdrugs.ie This highlights the importance of evaluating the activity of individual enantiomers to identify the most potent and selective therapeutic candidate.

Table 2: Enantioselectivity of Pyrovalerone Analogs

| Compound | Enantiomer | DAT Ki (nM) | DA IC50 (nM) |

| Pyrovalerone (racemic) | (R/S) | 53.6 | 38.6 |

| (S)-Pyrovalerone | (S) | 18.1 | 16.3 |

| (R)-Pyrovalerone | (R) | >10,000 | >10,000 |

| Data sourced from Meltzer et al. (2006) nih.gov |

Structure Activity Relationship Sar and Rational Design of Pyrrolidin 2 One Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of pyrrolidin-2-one derivatives can be profoundly altered by modifying the substituents on both the phenyl ring and the pyrrolidinone core. Research into analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) demonstrates that these compounds are generally potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), while exhibiting poor activity at the serotonin (B10506) transporter (SERT). nih.gov

The nature of the aromatic substituent is a critical determinant of potency. For instance, modifying the phenyl ring can lead to significant changes in inhibitory activity. SAR studies have shown that specific substitutions on the phenyl group can enhance binding affinity for target proteins. One of the most potent analogues in the pyrovalerone series is the 1-(3,4-dichlorophenyl) derivative, highlighting the impact of electronic and steric factors on efficacy. nih.gov Similarly, replacing the phenyl ring with a larger aromatic system, such as a naphthyl group, results in a compound that binds to all three monoamine transporters (DAT, NET, and SERT) with nanomolar potency, thereby altering its selectivity profile. nih.gov

In other classes of pyrrolidinone derivatives, such as those designed as inhibitors of the aldo-keto reductase enzyme AKR1C3, the position and electronic nature of the pyrrolidinone ring itself are crucial. researchgate.net Studies on a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones revealed that altering the position or co-planarity of the pyrrolidinone ring led to a severe drop in activity. researchgate.net Further investigations into antimicrobial pyrrolidine-2,3-diones have shown that the N-substituent requires careful optimization to improve both biological activity and physicochemical properties like aqueous solubility. nih.gov In some cases, the introduction of an aza-moiety (a nitrogen atom) into a linker attached to the pyrrolidinone nitrogen acted as a "switch," turning on the biological activity of previously inactive compounds. nih.gov

Table 1: Effect of Substituent Modification on Biological Activity

| Parent Scaffold | Modification | Target(s) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one | 4-methyl on phenyl ring (Pyrovalerone) | DAT, NET, SERT | Potent DAT/NET inhibitor, weak SERT inhibitor. | nih.gov |

| 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one | 3,4-dichloro on phenyl ring | DAT, NET | Among the most potent DAT/NET selective compounds. | nih.gov |

| 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one | Phenyl replaced with Naphthyl | DAT, NET, SERT | Potent inhibitor of all three transporters, losing selectivity. | nih.gov |

| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one | Altering position/co-planarity of pyrrolidinone ring | AKR1C3 | Severely diminished inhibitory activity. | researchgate.net |

| Pyrrolidine-2,3-dione (B1313883) | Introduction of aza-moiety in N-substituent linker | S. aureus biofilms | "Switched on" the antibiofilm properties. | nih.gov |

Stereochemical Influence on Pharmacological Outcomes

The three-dimensional structure of the pyrrolidinone scaffold means that stereochemistry plays a pivotal role in determining pharmacological effects. researchgate.netnih.gov Since biological targets like enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a drug molecule. nih.gov The spatial orientation of substituents on the chiral centers of the pyrrolidinone ring can lead to vastly different biological profiles for each enantiomer. nih.gov

This principle is clearly illustrated in the case of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. nih.gov When the racemic mixture was resolved into its individual enantiomers, the (S)-isomer was found to be the more biologically active of the two. nih.gov This enantioselectivity indicates a specific and defined binding orientation within the target proteins (DAT and NET), where one isomer achieves a more favorable interaction than the other.

The influence of stereochemistry extends beyond simple enantiomeric differences. The introduction of substituents, particularly fluorine, can significantly alter the conformational stability of the pyrrolidinone ring. beilstein-journals.org Quantum-chemical analyses of difluorinated pyrrolidines show that stereoelectronic factors, such as the anomeric and gauche effects, can enforce a strong conformational bias. beilstein-journals.org This control over the molecule's preferred shape is critical, as it dictates how the substituents are presented to the biological target, thereby influencing binding affinity and efficacy. For example, selective fluorination in fluoroproline derivatives can enhance the conformational stability of peptides containing these residues. beilstein-journals.org

Development of Pyrrolidinone Analogues with Tuned Receptor Specificity

A primary goal in rational drug design is to create analogues with high affinity for a specific biological target while minimizing off-target effects. The pyrrolidin-2-one scaffold serves as a platform for achieving this "tuned" receptor specificity. By systematically modifying substituents, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize interactions with the desired target.

The development of analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is a case study in tuning selectivity for monoamine transporters. The parent compound and many of its derivatives are potent and selective inhibitors for DAT and NET, with little effect on SERT. nih.gov This inherent selectivity provides a starting point for further optimization. However, as noted earlier, replacing the phenyl ring with a naphthyl group broadens the activity profile, making the resulting compound a potent but non-selective inhibitor of all three major monoamine transporters. nih.gov This demonstrates that while some modifications can enhance potency, they may do so at the cost of selectivity.

A more targeted approach is seen in the structure-based design of pyrrolidine-1,2-dicarboxamides as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov Starting with an initial hit compound that had a moderate inhibitory concentration (IC₅₀) of 18 nM, researchers optimized the structure by modifying the groups designed to interact with specific pockets (P1 and P4) of the enzyme's active site. nih.gov This optimization process led to the discovery of a subnanomolar inhibitor (IC₅₀ = 0.38 nM), representing a significant increase in potency and specificity for Factor Xa. nih.gov Such efforts highlight how the pyrrolidinone scaffold can be systematically decorated to achieve highly specific molecular recognition.

Table 2: Tuning Receptor Specificity of Pyrrolidinone Derivatives

| Compound/Derivative | Target(s) | Inhibition/Affinity Data | Outcome | Reference |

|---|---|---|---|---|

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | DAT, NET, SERT | Selective for DAT/NET over SERT. | Lead compound with inherent selectivity. | nih.gov |

| 1-Naphthyl-2-pyrrolidin-1-yl-pentan-1-one | DAT, NET, SERT | Nanomolar potency at all three transporters. | Loss of selectivity. | nih.gov |

| Pyrrolidine-1,2-dicarboxamide (Initial Hit) | Factor Xa | IC₅₀ = 18 nM | Moderate inhibitor. | nih.gov |

| Pyrrolidine-1,2-dicarboxamide (Optimized Analogue 13) | Factor Xa | IC₅₀ = 0.38 nM | Highly potent and selective inhibitor. | nih.gov |

Design Principles for Novel Bioactive Pyrrolidinone Scaffolds

The design of new bioactive agents based on the pyrrolidin-2-one core is guided by several key principles derived from decades of medicinal chemistry research. The pyrrolidine (B122466) ring is not merely a passive linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile.

Use as a 3D Scaffold : The primary advantage of the pyrrolidinone ring is its rigid, non-planar structure. researchgate.netnih.gov Designers use this scaffold to hold pendant functional groups in a specific three-dimensional arrangement, allowing for precise interactions with complex biological targets. This contrasts with more flexible aliphatic chains or flat aromatic rings. The phenomenon of "pseudorotation" within the five-membered ring allows it to adopt various envelope and twist conformations, further expanding the accessible pharmacophore space. researchgate.netnih.gov

Structure-Based Drug Design : When the three-dimensional structure of a biological target is known, chemists can employ structure-based design. As seen with the Factor Xa inhibitors, this involves designing pyrrolidinone derivatives with substituents that form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with pockets in the target's active site. nih.gov Crystal structures of inhibitors bound to their targets can reveal key interactions; for example, in the case of AKR1C3 inhibitors, it was found that the 2-pyrrolidinone (B116388) moiety itself does not interact directly with the critical oxyanion hole, guiding further design efforts away from that type of interaction. researchgate.net

Modulation of Physicochemical Properties : The pyrrolidinone scaffold can be modified to improve drug-like properties. N-substitution is a common strategy to enhance solubility, membrane permeability, and metabolic stability without disrupting the core interactions with the biological target. nih.gov

Bioisosteric Replacement and Scaffold Hopping : The pyrrolidinone core can be considered a bioisostere for other cyclic or acyclic structures. Inversely, principles of scaffold hopping can be used to replace a known active core with a pyrrolidinone ring to explore novel chemical space, improve properties, or secure new intellectual property. This approach leverages the favorable characteristics of the pyrrolidinone ring while seeking new biological activities or improved profiles.

Applications in Advanced Chemical and Biomedical Research

Utilization as Building Blocks in Complex Organic Synthesis

In the field of organic synthesis, the true value of a compound often lies in its ability to serve as a scaffold or a key intermediate for constructing more complex molecular architectures. 1-(4-Methylphenyl)pyrrolidin-2-one and its related structures are recognized for their role as versatile building blocks. The pyrrolidinone core is a common motif in many biologically active compounds. mdpi.com

A key synthetic strategy involves using N-vinylpyrrolidin-2-one, a closely related analogue, as an equivalent for a 3-aminopropyl carbanion. orgsyn.org This method allows for the synthesis of various substituted 1-pyrrolines through reaction with esters to form an intermediate keto lactam, which is then hydrolyzed. orgsyn.org This approach is notable for its use of an inexpensive and readily available starting material to access more complex heterocyclic systems. orgsyn.org The methodology has been successfully applied to both aromatic and aliphatic esters to produce a range of substituted pyrrolines. orgsyn.org For example, this reaction sequence has been employed to prepare nicotine (B1678760) derivatives like myosmine. The reduction of the resulting 2-substituted pyrrolines, such as 2-phenylpyrrolidine, yields compounds that are important precursors in the synthesis of pyrroloisoquinoline antidepressants. orgsyn.org

The synthesis of the antihistamine drug Triprolidine also relies on a pyrrolidine-containing intermediate, specifically 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol, highlighting the importance of the substituted pyrrolidine (B122466) moiety as a foundational structure in pharmaceutical synthesis. google.com

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidinone-Based Precursors

| Precursor Type | Transformation/Reaction | Resulting Complex Molecule/Scaffold | Significance/Application | Reference |

|---|---|---|---|---|

| N-vinylpyrrolidin-2-one | Reaction with ethyl benzoate (B1203000) followed by hydrolysis | 2-Phenyl-1-pyrroline | Intermediate for pyrroloisoquinoline antidepressants | orgsyn.org |

| N-vinylpyrrolidin-2-one | General reaction sequence | Myosmine (a nicotine derivative) | Alkaloid synthesis | orgsyn.org |

| 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol | Dehydration | Triprolidine (E-isomer) | Antihistamine drug | google.com |

Role as Reagents in Specialized Organic Transformations

Beyond being incorporated into a final molecular structure, pyrrolidinone derivatives can also function as reagents or solvents that facilitate specialized chemical transformations. The physical and chemical properties of the pyrrolidinone ring system can influence reaction environments and outcomes.

A prominent example is N-Methyl-2-pyrrolidone (NMP), a structurally similar compound that is widely used as a dipolar aprotic solvent. wikipedia.org Its ability to dissolve a wide range of materials makes it invaluable in the polymer industry for processing materials like polyvinylidene difluoride (PVDF), which is used in lithium-ion battery fabrication. wikipedia.org In the petrochemical industry, NMP is employed in the Purisol process to remove hydrogen sulfide (B99878) from sour gas streams, showcasing its role in large-scale industrial transformations. wikipedia.org

In synthetic procedures, the pyrrolidinone structure can act as a precursor to a reactive species. For instance, the reaction of N-vinylpyrrolidin-2-one with sodium hydride and an ester generates an intermediate keto lactam. orgsyn.org This transformation showcases the reagent-like behavior of the pyrrolidinone derivative in facilitating carbon-carbon bond formation. orgsyn.org

Exploration in Medicinal Chemistry for New Therapeutic Agents

The pyrrolidinone scaffold is a key feature in the exploration of new therapeutic agents, particularly those targeting the central nervous system. While this compound itself is a starting point, its structural motif is central to a class of compounds investigated for their potent biological activity.

Extensive research has been conducted on analogues of pyrovalerone, which is 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. nih.govnih.gov This family of compounds has been identified as promising inhibitors of monoamine transporters. nih.govnih.govdrugs.ie Specifically, they are potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT). nih.govacs.orgresearchgate.net This selectivity makes them valuable candidates in the search for medications to treat cocaine abuse, as the DAT is a primary target for such therapies. nih.govacs.org

Research into the structure-activity relationship (SAR) of these analogues has revealed that modifications to the aromatic ring and other parts of the molecule can fine-tune their potency and selectivity. nih.gov For instance, the 1-(3,4-dichlorophenyl) and 1-naphthyl analogues were found to be among the most potent DAT/NET selective compounds. nih.govdrugs.ie Furthermore, studies have shown that the biological activity is stereoselective, with the S-enantiomer of the lead compound being the more active form. nih.govdrugs.ie

Table 2: Biological Activity of Selected Pyrovalerone Analogues

| Compound | Description | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Reference |

|---|---|---|---|---|---|

| (±)-4a | Racemic lead compound (1-(4-methylphenyl)-) | 5.3 | 49 | >10,000 | nih.govdrugs.ie |

| (S)-4b | S-enantiomer of lead compound | 3.1 | 38 | >10,000 | drugs.ie |

| (R)-4c | R-enantiomer of lead compound | 1330 | >10,000 | >10,000 | drugs.ie |

| 4t | 1-Naphthyl analogue | 0.8 | 0.8 | 142 | nih.govdrugs.ie |

| 4u | 1-(3,4-Dichlorophenyl) analogue | 0.6 | 1.8 | >10,000 | nih.govdrugs.ie |

Contribution to Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity, avoiding the use of metals. mdpi.com The chiral pyrrolidine scaffold is one of the most important and widely used motifs in the design of organocatalysts. mdpi.com

While this compound is not itself a catalyst, its structure represents a fundamental backbone that can be readily modified to create potent organocatalysts. The pyrrolidine ring, particularly when substituted to create a chiral environment, is highly effective in promoting a wide variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.comresearchgate.net For example, catalysts derived from proline, which features a pyrrolidine ring, are famously effective. researchgate.net More complex pyrrolidine-based catalysts have been designed to achieve even higher levels of selectivity in challenging reactions, such as the asymmetric 1,4-addition of acetate (B1210297) units to electrophilic alkenes. chemrxiv.org The development of such catalysts, which may feature additional functional groups like amides or sulfonamides attached to the pyrrolidine core, is a vibrant area of research aimed at creating efficient and environmentally friendly synthetic methods. mdpi.com

Application in Materials Science (e.g., Porous Pyrrolidinone-Containing Scaffolds for Tissue Engineering)

In materials science, the pyrrolidinone structural unit contributes to the properties of advanced polymers used in biomedical applications. A key area is tissue engineering, which relies on three-dimensional porous scaffolds to support cell growth and guide the formation of new tissue, mimicking the natural extracellular matrix (ECM). nih.govnih.gov

The polymer poly(vinyl pyrrolidone) (PVP), which contains a repeating pyrrolidinone side chain, is used in the fabrication of these scaffolds. nih.gov One method involves using PVP as a dispersing agent to create uniform, spherical porogens (pore-forming agents). These porogens are then incorporated into a primary scaffold material and later leached out, leaving behind a highly porous and interconnected structure. nih.gov Scaffolds created using PVP-stabilized porogens have demonstrated higher open porosities and interconnectivity compared to those made with other stabilizers. nih.gov

These structural characteristics are critical as they facilitate the diffusion of nutrients and the migration of cells throughout the scaffold. frontiersin.org Preliminary studies have shown that such porous scaffolds effectively support the attachment and spreading of cells, such as human coronary artery smooth muscle cells, which is a crucial first step in tissue regeneration. nih.gov The porosity of these scaffolds is typically high, often in the range of 70-90%, with pore sizes that can be controlled, for example, between 50 and 500 microns, to meet the requirements of specific cell types and tissues. nih.govgoogle.com

Future Directions and Emerging Research Avenues for 1 4 Methylphenyl Pyrrolidin 2 One

Development of Novel and Sustainable Synthetic Strategies

The synthesis of N-aryl pyrrolidinones, including 1-(4-Methylphenyl)pyrrolidin-2-one, is an active area of research, with a growing emphasis on developing novel, efficient, and environmentally benign methodologies. rsc.orgresearchgate.netnih.gov Traditional synthetic routes are being challenged by innovative approaches that offer improved yields, reduced reaction times, and greater atom economy.

Recent advancements in this field include the use of multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex molecules from simple starting materials, thereby minimizing waste and simplifying purification processes. researchgate.net For instance, ultrasound-promoted MCRs using green additives like citric acid in environmentally friendly solvents such as ethanol (B145695) have been reported for the synthesis of substituted pyrrolin-2-ones. rsc.org Another green approach involves the catalyst- and solvent-free synthesis of polysubstituted 2-pyrrolidinones via grinding at room temperature, offering benefits such as mild reaction conditions and short reaction times. researchgate.net

Furthermore, transition-metal catalyzed N-arylation reactions, such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, continue to be refined for the synthesis of N-aryl pyrrolidines. nih.gov More recently, iridium-catalyzed transfer hydrogenation has been employed for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines, showcasing the potential for developing more efficient catalytic systems. mdpi.com The exploration of these modern synthetic strategies can be directly applied to the production of this compound, aiming for more sustainable and cost-effective manufacturing processes. researchgate.net

Future research will likely focus on:

The application of flow chemistry for the continuous and scalable production of this compound.

The development of biocatalytic methods, using enzymes to perform key synthetic steps with high selectivity and under mild conditions.

The use of renewable starting materials and greener solvent systems to further enhance the sustainability profile of the synthesis. rsc.orgrsc.org

Advanced Mechanistic Elucidation of Biological Interactions

While analogues of this compound have been identified as promising monoamine uptake inhibitors, a detailed understanding of the specific molecular interactions with their biological targets is still an area of active investigation. nih.govnih.govdrugs.ie The lead compound in a study of pyrovalerone analogues, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, demonstrated that the S-isomer is the more biologically active enantiomer, highlighting the importance of stereochemistry in biological activity. nih.govnih.gov

These analogues have shown to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with generally poor activity at the serotonin (B10506) transporter (SERT). nih.govdrugs.ie This selectivity is a crucial aspect that warrants further mechanistic investigation. Future research should aim to precisely map the binding site of this compound and its active analogues within the monoamine transporters.

Advanced techniques that can be employed for this purpose include:

X-ray crystallography of the compound in complex with its target proteins to visualize the precise binding mode and key molecular interactions.

Cryo-electron microscopy (cryo-EM) for studying the structure of large protein complexes like transporters in their near-native state.

Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and surface plasmon resonance (SPR) to study the kinetics and thermodynamics of binding.

Photoaffinity labeling to covalently link the compound to its binding site, allowing for the identification of the specific amino acid residues involved in the interaction.

A deeper understanding of these interactions at a molecular level will be invaluable for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Computational Design and In Silico Screening of Enhanced Pyrrolidinone Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new chemical entities. frontiersin.org For this compound, computational approaches can be leveraged to design enhanced analogues with superior biological activities. nih.gov

In silico screening of virtual libraries of pyrrolidinone analogues can be performed to identify compounds with a high probability of binding to specific biological targets, such as monoamine transporters. nih.govacs.org This can be achieved through techniques like:

Molecular docking , which predicts the preferred orientation of a molecule when bound to a target protein.

Pharmacophore modeling , which identifies the essential three-dimensional arrangement of functional groups required for biological activity.

Quantitative structure-activity relationship (QSAR) studies , which correlate the chemical structure of compounds with their biological activity.

Once promising candidates are identified through screening, computational methods can be used to optimize their properties. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to predict binding affinity and stability. frontiersin.org Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, allowing for the early identification and mitigation of potential liabilities.

A study on piperine-based monoamine oxidase-B inhibitors demonstrated the utility of integrating synthesis, biological screening, and computational studies to identify a lead compound with favorable drug-like properties. nih.gov A similar integrated approach can be applied to the this compound scaffold to accelerate the discovery of new and improved therapeutic agents.

Exploration of New Therapeutic Areas and Biomedical Applications

The known activity of pyrrolidinone-containing compounds as monoamine uptake inhibitors suggests their potential application in the treatment of neurological and psychiatric disorders such as depression and pain. nih.gov The ability of analogues of this compound to selectively inhibit dopamine and norepinephrine reuptake makes them particularly interesting candidates for conditions where these neurotransmitter systems are implicated. nih.govnih.govdrugs.ie

Beyond their effects on monoamine transporters, the pyrrolidine (B122466) scaffold is considered a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications. nih.govfrontiersin.org This suggests that this compound and its derivatives could have potential in other therapeutic areas. For instance, some pyrrolidine-2,5-dione derivatives have been investigated for their anticonvulsant properties. nih.gov

Future research should therefore explore a broader range of biological targets and potential therapeutic applications for this compound. This could involve:

Screening the compound against a wide panel of receptors, enzymes, and ion channels to identify new biological activities.

Investigating its potential in other central nervous system disorders, such as anxiety, attention-deficit/hyperactivity disorder (ADHD), and neurodegenerative diseases.

Exploring its utility in non-CNS therapeutic areas where pyrrolidine-containing compounds have shown promise, such as oncology, inflammation, and infectious diseases. frontiersin.orgmdpi.com

The development of novel analogues through the synthetic and computational strategies outlined above will be crucial in tailoring the pharmacological profile of this compound for specific therapeutic indications.

Integration of Multi-Omics Approaches in Biological Evaluation

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research and drug discovery by providing a holistic view of cellular processes. nih.govnih.govnih.gov The integration of these multi-omics approaches in the biological evaluation of this compound and its analogues represents a significant future direction. frontlinegenomics.com

By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms treated with the compound, researchers can gain deep insights into its mechanism of action, identify novel biomarkers of drug response, and uncover potential off-target effects. nih.govnih.gov This systems-level understanding is crucial for a comprehensive evaluation of a drug candidate's efficacy and safety.

In the context of neuropharmacology, multi-omics can be particularly powerful for understanding the complex molecular changes that occur in the brain in response to a drug. oup.comoup.compugetsound.eduresearchgate.net For example, transcriptomic and proteomic studies could reveal the downstream signaling pathways affected by the inhibition of dopamine and norepinephrine transporters by this compound analogues. Metabolomic analysis of brain tissue or biofluids could identify changes in neurotransmitter metabolism or other metabolic pathways.

Future research should aim to:

Apply multi-omics profiling to preclinical models treated with this compound to elucidate its on-target and off-target effects.

Integrate multi-omics data with computational models to build comprehensive network models of the drug's action.

Utilize single-cell multi-omics to dissect the compound's effects on specific cell types within the brain. nih.gov

This integrative approach will not only enhance our understanding of the biological effects of this compound but also facilitate the identification of patient populations most likely to respond to treatment and the discovery of novel therapeutic applications. youtube.com

常见问题

Basic Research Questions

Q. What are efficient synthetic routes for 1-(4-Methylphenyl)pyrrolidin-2-one?

- Methodological Answer : A three-component domino reaction involving γ-butyrolactam (2-pyrrolidinone), aromatic aldehydes, and substituted thiophenols, catalyzed by elemental iodine, has been optimized for synthesizing pyrrolidin-2-one derivatives. This method achieves regioselectivity and moderate yields (50–70%) under mild conditions (60–80°C, 6–8 hours) . Alternative routes include alkylation of pyrrolidin-2-one with 4-methylbenzyl halides, though this requires careful control of stoichiometry to avoid over-alkylation .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming substituent positions. For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended. Monoclinic crystal systems (e.g., space group P2₁/c) have been reported for related pyrrolidin-2-one hydrochloride salts, with hydrogen-bonding networks stabilizing the lattice . High-resolution mass spectrometry (HRMS) further validates molecular weight (175.23 g/mol for C₁₁H₁₃NO) .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is effective for purity assessment. GC-MS and LC-QTOF are critical for detecting degradation products or isomers, such as positional variations in methylphenyl substituents. Stability studies should include accelerated thermal degradation (40–60°C, 75% relative humidity) over 4–8 weeks .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in pyrrolidin-2-one derivatives?

- Methodological Answer : SC-XRD reveals bond angles and torsion angles critical for distinguishing between keto-enol tautomers or stereoisomers. For example, the C=O bond length in pyrrolidin-2-one derivatives averages 1.23 Å, while deviations >0.02 Å may indicate hydrogen bonding or lattice strain. Comparative analysis of related hydrochlorides (e.g., 4-MPHP·HCl) confirms consistent monoclinic packing .

Q. What mechanistic insights exist for iodine-catalyzed domino reactions in pyrrolidin-2-one synthesis?

- Methodological Answer : Iodine acts as a Lewis acid, polarizing the carbonyl group of γ-butyrolactam to facilitate nucleophilic attack by thiophenol. Kinetic studies suggest a rate-limiting step involving iminium intermediate formation. Computational modeling (DFT at B3LYP/6-31G* level) supports this mechanism, showing a ∆G‡ of ~25 kcal/mol for the transition state .

Q. How do structural modifications influence biological activity in pyrrolidin-2-one derivatives?

- Methodological Answer : Substituents on the phenyl ring (e.g., fluorine, methyl groups) modulate interactions with biological targets. For example, fluorinated analogs (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one) exhibit enhanced blood-brain barrier penetration due to increased lipophilicity (logP = 1.8 vs. 1.5 for non-fluorinated analogs) . In vitro assays (e.g., α₁-adrenoceptor binding) require IC₅₀ comparisons across derivatives to establish structure-activity relationships .

Q. What challenges arise in chromatographic separation of pyrrolidin-2-one isomers?

- Methodological Answer : Positional isomers (e.g., 4-methyl vs. 3-methylphenyl) co-elute on standard C18 columns. Using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or ion-pair reagents (e.g., heptafluorobutyric acid) improves resolution. Retention time shifts of >2 minutes are typically required for baseline separation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate?

- Methodological Answer : Variations in melting points (e.g., 98–102°C vs. 105–108°C) may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and hot-stage microscopy can identify polymorphs. Recrystallization from polar aprotic solvents (e.g., DMF) often yields the thermodynamically stable form .

Q. Conflicting bioactivity Are methylphenyl derivatives cytotoxic?

- Methodological Answer : While some studies report anticancer activity (IC₅₀ = 10–20 µM in HeLa cells), others note negligible cytotoxicity. Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardized MTT assays with triplicate replicates and positive controls (e.g., doxorubicin) are recommended .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。